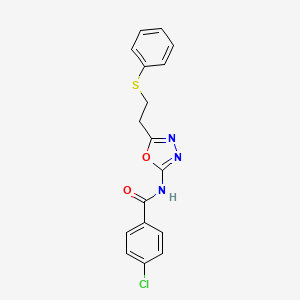

4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-[5-(2-phenylsulfanylethyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S/c18-13-8-6-12(7-9-13)16(22)19-17-21-20-15(23-17)10-11-24-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSIHLLPHAZAHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the phenylthioethyl group: This step involves the reaction of the oxadiazole intermediate with a phenylthioethyl halide in the presence of a base such as potassium carbonate.

Attachment of the benzamide moiety: The final step involves the reaction of the intermediate with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, purification, and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The phenylthioethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups in the oxadiazole ring can be reduced to amines.

Substitution: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential pharmacological properties:

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to 4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzamide exhibit significant antimicrobial effects against various bacterial and fungal strains. This includes inhibition comparable to established antibiotics such as ciprofloxacin and penicillin G .

- Neuroprotective Effects : In vivo studies have shown that this compound can enhance cognitive performance in memory tasks in rat models, suggesting potential applications in treating neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its interaction with various targets:

- Enzyme Inhibition : It has demonstrated significant inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The IC50 value against AChE is approximately 0.052 μM, indicating potent inhibition .

- Mechanism of Action : The oxadiazole ring and the phenylthioethyl group may facilitate binding to biological targets, modulating their activity and leading to therapeutic effects.

Case Studies

Several studies have explored the applications of oxadiazole derivatives:

- Neuroprotective Studies : Research indicates that derivatives similar to this compound can improve outcomes in models of Alzheimer's disease by inhibiting AChE and providing neuroprotection through antioxidant mechanisms.

- Antimicrobial Efficacy : A comparative study assessed various oxadiazole derivatives against mycobacterial strains and found that those with structural similarities exhibited superior activity compared to standard treatments.

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The oxadiazole ring and the phenylthioethyl group may play crucial roles in binding to the target and exerting the desired effect.

Comparison with Similar Compounds

Similar Compounds

4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-triazol-2-yl)benzamide: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring in 4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzamide imparts unique chemical and biological properties compared to its thiadiazole and triazole analogs. The oxadiazole ring may offer different electronic properties and reactivity, making this compound a valuable tool for specific applications in research and industry.

Biological Activity

4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and enzyme inhibition. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 359.8 g/mol. The structure features a 1,3,4-oxadiazole ring , which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄ClN₃O₂S |

| Molecular Weight | 359.8 g/mol |

| CAS Number | 923480-32-4 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission. In vitro studies indicated that it exhibits an IC50 value of approximately 0.052 μM against AChE, suggesting potent inhibition .

- Neuroprotective Effects : In vivo studies utilizing rat models demonstrated that the compound can improve behavioral outcomes in memory tasks (Y-maze and Morris water maze tests), indicating potential neuroprotective properties against neurodegenerative conditions .

Research Findings

Recent studies have explored the efficacy of this compound in various biological contexts:

- Cholinesterase Inhibition : Research has shown that derivatives of oxadiazole compounds exhibit varying degrees of AChE and BChE inhibition. For instance, compounds with specific substitutions on the phenyl ring demonstrated enhanced inhibitory activity .

- Neuroprotective Studies : In experiments involving Aβ-induced neurotoxicity models, the compound was effective in preserving neuronal morphology and density in hippocampal tissues . Histopathological analysis revealed that treated animals exhibited reduced neuronal cell loss compared to untreated controls.

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups (EWGs) at specific positions on the phenyl ring has been correlated with increased inhibitory activity against cholinesterases. Compounds with unsubstituted phenyl rings showed superior dual inhibition profiles compared to those with substituents .

Case Studies

Case Study 1 : A study focused on the synthesis and evaluation of several oxadiazole derivatives found that this compound exhibited one of the highest AChE inhibitory activities among tested compounds, reinforcing its potential as a lead candidate for further development in treating cognitive disorders .

Case Study 2 : Another investigation into the neuroprotective effects demonstrated that administration of this compound significantly improved cognitive functions in animal models subjected to oxidative stress induced by Aβ peptides. The behavioral tests indicated marked improvements in learning and memory capabilities post-treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step pathways, including cyclization of thiosemicarbazides to form the oxadiazole ring and subsequent coupling with substituted benzoyl chlorides. Key steps include:

- Cyclization : Use of hydrazine derivatives with carbon disulfide under reflux in ethanol .

- Amide Coupling : Reaction of 5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-amine with 4-chlorobenzoyl chloride in dry dichloromethane with triethylamine as a base .

- Optimization : Temperature (60–80°C) and pH (neutral to slightly basic) are critical for minimizing side reactions. Continuous flow reactors may improve scalability .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent integration and electronic environments (e.g., oxadiazole C=O at ~165 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] at m/z 402.8) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% with retention times ~8.2 min using C18 columns and acetonitrile/water gradients) .

Advanced Research Questions

Q. How does the compound’s oxadiazole-thioether moiety influence its mechanism of action in enzyme inhibition?

- Methodological Answer : The oxadiazole ring acts as a bioisostere for carboxyl groups, enabling hydrogen bonding with catalytic residues (e.g., sterol 14α-demethylase in fungi). The thioether linker enhances lipophilicity, improving membrane permeability. Key interactions include:

- Hydrogen Bonding : Between oxadiazole N-atoms and enzyme active sites (e.g., Tyr131 in InhA) .

- π-π Stacking : Aromatic phenylthio groups interact with hydrophobic enzyme pockets .

- Validation : Use crystallographic analysis (PDB: 5NY3) and molecular docking (AutoDock Vina) to map binding poses .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC variability across studies)?

- Methodological Answer :

- Assay Standardization : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) .

- Structural Confirmation : Verify compound identity via X-ray crystallography (e.g., orthorhombic P222 space group with a = 6.0171 Å) to rule out polymorphic variations .

- Meta-Analysis : Compare logP values and solubility profiles to explain potency differences (e.g., logP >5 may reduce bioavailability despite high in vitro activity) .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

- Methodological Answer :

- QSAR Studies : Correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with inhibitory activity using CoMFA/CoMSIA .

- ADMET Prediction : Tools like SwissADME assess Lipinski’s rule compliance (e.g., MW <500, H-bond donors <5) .

- Dynamics Simulations : MD simulations (AMBER/GROMACS) evaluate stability of ligand-enzyme complexes over 100 ns trajectories .

Experimental Design & Data Analysis

Q. What in vitro assays are most suitable for evaluating this compound’s anticancer potential?

- Methodological Answer :

- MTT/PrestoBlue Assays : Measure cytotoxicity in cancer cell lines (IC values) with cisplatin as a positive control .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation .

- Target Validation : Western blotting for p53, Bcl-2, and PARP cleavage in treated cells .

Q. How to analyze intermolecular interactions in crystal structures of this compound?

- Methodological Answer :

- X-ray Diffraction : Refine structures with SHELXL; analyze hydrogen bonds (e.g., N–H···N, length 2.85 Å) and π-π interactions (3.8–4.2 Å) .

- Hirshfeld Surfaces : Quantify contact contributions (e.g., H···H = 45%, H···Cl = 12%) via CrystalExplorer .

Tables

Table 1 : Comparative Biological Activities of Structural Analogues

| Compound | Target Enzyme | IC (μM) | logP | Reference |

|---|---|---|---|---|

| Parent Compound | Sterol 14α-Demethylase | 0.78 | 3.9 | |

| 4-Bromo Derivative (26) | hCA II | 1.2 | 4.5 | |

| 3-Trifluoromethyl Derivative (19) | Tyrosine Kinase | 2.4 | 5.1 |

Table 2 : Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P222 |

| Unit Cell (Å) | a = 6.0171, b = 15.3120, c = 18.1493 |

| V (ų) | 1672.2 |

| Z | 4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.